(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide
Beschreibung
(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-yl)ethenesulfonamide is a sulfonamide derivative characterized by an (E)-configured ethenesulfonamide backbone, a 4-methylphenyl group at the C2 position, and a 4-oxo-4-phenylbutan-2-yl substituent on the nitrogen atom. This article leverages data from structurally related compounds to infer trends and draw comparisons, focusing on substituent-driven variations in properties and reactivity.
Eigenschaften
IUPAC Name |
(E)-2-(4-methylphenyl)-N-(4-oxo-4-phenylbutan-2-yl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-8-10-17(11-9-15)12-13-24(22,23)20-16(2)14-19(21)18-6-4-3-5-7-18/h3-13,16,20H,14H2,1-2H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHBXWVNPKJOKB-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C)CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 4-phenyl-2-butanone.
Formation of the Ethene Backbone: A Wittig reaction is employed to form the ethene backbone. This involves the reaction of 4-methylbenzaldehyde with a phosphonium ylide derived from 4-phenyl-2-butanone.
Sulfonamide Formation: The resulting (E)-2-(4-Methylphenyl)ethene is then reacted with sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various N-substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s sulfonamide group is known for its biological activity, particularly as an antibacterial agent. Research is ongoing to explore its potential as a drug candidate for treating bacterial infections and other diseases.
Industry
In the materials science field, this compound can be used to create polymers with specific properties, such as enhanced thermal stability and resistance to degradation.
Wirkmechanismus
The biological activity of (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide is primarily due to its ability to inhibit enzymes by mimicking the structure of natural substrates. The sulfonamide group interacts with the active site of enzymes, blocking their activity and leading to antibacterial effects. The compound may also interact with other molecular targets, such as receptors and ion channels, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Key Trends :
- Halogenated derivatives (e.g., 6c) exhibit higher melting points due to increased molecular polarity and packing efficiency.
- Methoxy groups (e.g., 6d, 6e) lower melting points but improve solubility in organic solvents.
- Nitro groups (e.g., 6s) confer thermal stability but reduce synthetic yields due to steric and electronic challenges .
The target compound’s N-(4-oxo-4-phenylbutan-2-yl) group likely reduces crystallinity compared to aryl-substituted analogs, favoring amorphous solid forms with lower melting points.
Example Syntheses :
Factors Affecting Yields :
- Electron-withdrawing groups (e.g., nitro in 6s) reduce yields due to steric hindrance and electronic deactivation .
- Ortho-substitution (e.g., 6e) may lower yields by impeding reaction kinetics.
Spectroscopic and Analytical Data
1H NMR Trends :
Biologische Aktivität
(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide, also known by its CAS number 1424746-84-8, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H21NO3S
- Molecular Weight : 343.4 g/mol
- Structure : The compound features a sulfonamide moiety linked to a phenyl group, which is essential for its biological activity.
The biological activity of (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition leads to bacteriostatic effects against various pathogens.
-
Antioxidant Properties :
- Some studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
-
Anti-inflammatory Effects :
- Preliminary research indicates that the compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
A summary of biological activity data for (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide is presented in Table 1.
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antibacterial | E. coli | Inhibition at 50 µg/mL | |
| Antioxidant | Human fibroblasts | IC50 = 20 µM | |
| Anti-inflammatory | RAW 264.7 macrophages | Decreased IL-6 production |
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial efficacy of (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide demonstrated significant inhibitory effects against E. coli strains. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as a therapeutic agent against bacterial infections.
Case Study 2: Antioxidant Effects
Research involving human fibroblast cell lines showed that this compound could reduce oxidative stress markers, with an IC50 value of 20 µM. This suggests that it may have protective effects against oxidative damage, which is relevant in aging and degenerative diseases.
Case Study 3: Anti-inflammatory Properties
In experiments with RAW 264.7 macrophages, (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide was found to significantly decrease the production of IL-6, a pro-inflammatory cytokine. This finding points towards its potential utility in treating inflammatory conditions.
Q & A
Q. What synthetic methodologies are optimal for preparing (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-yl)ethenesulfonamide, and how can reaction yields be improved?
Answer: The compound can be synthesized via Knoevenagel condensation, analogous to methods used for structurally related ethenesulfonamides. Key steps include:
- Method A : Reacting sulfonamide precursors (e.g., 2-(N-aryl-sulfamoyl)acetic acid derivatives) with aromatic aldehydes under acidic conditions (e.g., benzoic acid/piperidine) in toluene with Dean-Stark water removal. This method typically achieves yields of 48–65% for similar compounds .
- Method B : Optimized reflux conditions with precise stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to aldehyde) and purification via silica gel column chromatography. Yields can be enhanced by controlling water removal and using excess aldehyde to drive the reaction .
Recommendation : Monitor reaction progress via TLC and optimize solvent systems (e.g., toluene vs. ethanol) to minimize side products.
Q. How should researchers characterize this compound to confirm its structural integrity and purity?
Answer: Comprehensive characterization requires:
- NMR Spectroscopy : H and C NMR to verify E-configuration (e.g., characteristic trans-vinylic protons at δ 7.12–7.81 ppm with Hz) and substituent integration .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm deviation from theoretical values .
- Melting Point Analysis : Compare observed values (e.g., 98–133°C for analogues) with literature to assess crystallinity and purity .
Note : IR spectroscopy (e.g., sulfonamide S=O stretches at 1145–1234 cm) and microanalysis (C, H, N) are critical for new derivatives .
Q. What solvents and reaction conditions are suitable for recrystallization or purification?
Answer:
- Recrystallization : Use methanol or methanol/water mixtures to precipitate high-purity solids. For semi-solid derivatives (e.g., compound 6f in ), employ ethyl acetate/hexane gradients .
- Purification : Flash chromatography with silica gel (ethyl acetate/hexane, 20–40% gradient) effectively separates E/Z isomers and unreacted aldehydes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
Answer:
- Core Modifications : Synthesize analogues with varying aryl groups (e.g., 4-fluorophenyl, 4-methoxyphenyl) to assess electronic effects on bioactivity .
- Functional Group Analysis : Replace the sulfonamide moiety with carboxamides or urea derivatives to evaluate target binding specificity.
- Biological Assays : Screen against enzymatic targets (e.g., kinases, proteases) using fluorescence polarization or SPR-based binding assays, referencing protocols for related sulfonamide inhibitors .
Q. What computational tools can predict the compound’s reactivity or binding modes?
Answer:
- Density Functional Theory (DFT) : Calculate energy barriers for E/Z isomerization and optimize ground-state geometries .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., ATP-binding pockets), leveraging crystal structures of homologous proteins .
- MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments using GROMACS .
Q. How should researchers resolve contradictions in spectroscopic data across synthetic batches?
Answer:
- NMR Discrepancies : Assign peaks rigorously using 2D techniques (COSY, HSQC) to distinguish diastereomers or rotational isomers. For example, split signals in H NMR may arise from restricted rotation around the sulfonamide N–S bond .
- Mass Spec Anomalies : Recalibrate instruments and verify ionization sources (e.g., ESI vs. MALDI). Contaminants like sodium adducts ([M+Na]) can skew HRMS readings .
Q. What strategies mitigate decomposition or instability during storage?
Answer:
- Temperature Control : Store at –20°C under inert atmosphere (argon) to prevent oxidation of the ethenesulfonamide double bond.
- Lyophilization : Convert hygroscopic derivatives into stable powders .
- Stability Assays : Monitor degradation via HPLC-UV at intervals (0, 7, 30 days) under varying pH and temperature conditions .
Q. How can researchers validate the compound’s role as a biochemical probe?
Answer:
- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intended proteins in cell lysates .
- Off-Target Screening : Profile against panels of receptors/ion channels (e.g., Eurofins PanLabs) to exclude non-specific interactions .
- Proteomics : Combine SILAC labeling with affinity purification to identify interacting partners .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
